molecular formula C13H14N2O2S B5698255 2-(ethylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide

2-(ethylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide

Cat. No.: B5698255
M. Wt: 262.33 g/mol
InChI Key: KXEFVOAHPJJCAO-UHFFFAOYSA-N
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Description

2-(ethylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide is a heterocyclic compound that features both an oxazole ring and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide typically involves the formation of the oxazole ring followed by the introduction of the benzamide group. One common method involves the reaction of 5-methyl-1,2-oxazole-3-carboxylic acid with ethylthiol in the presence of a dehydrating agent to form the ethylsulfanyl derivative. This intermediate is then reacted with benzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced under specific conditions to form oxazolines.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Oxazolines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

2-(ethylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The ethylsulfanyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide
  • 2-(ethylsulfanyl)-N-(5-phenyl-1,2-oxazol-3-yl)benzamide
  • 2-(ethylsulfanyl)-N-(4-methyl-1,2-oxazol-3-yl)benzamide

Uniqueness

2-(ethylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide is unique due to the specific positioning of the ethylsulfanyl group and the methyl group on the oxazole ring. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

2-ethylsulfanyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-3-18-11-7-5-4-6-10(11)13(16)14-12-8-9(2)17-15-12/h4-8H,3H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXEFVOAHPJJCAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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